molecular formula C4H4F3NO2 B6261557 (2E)-1,1,1-trifluoro-3-nitrobut-2-ene CAS No. 1081822-33-4

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene

Cat. No.: B6261557
CAS No.: 1081822-33-4
M. Wt: 155.1
InChI Key:
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Description

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is an organic compound characterized by the presence of trifluoromethyl and nitro functional groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene typically involves the reaction of 1,1,1-trifluoro-2-bromo-3-nitropropane with a base, such as potassium tert-butoxide, under anhydrous conditions. The reaction proceeds via an elimination mechanism, resulting in the formation of the desired butene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted butene derivatives with various functional groups.

Scientific Research Applications

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2E)-1,1,1-trifluoro-3-nitrobut-2-ene involves its reactive functional groups. The trifluoromethyl group can participate in electron-withdrawing interactions, while the nitro group can undergo redox reactions. These properties make the compound a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-trifluoro-2-nitropropane: Similar structure but lacks the double bond.

    2-nitro-1,1,1-trifluoropropane: Similar structure with the nitro group on a different carbon.

    1,1,1-trifluoro-3-nitrobutane: Similar structure but lacks the double bond.

Uniqueness

(2E)-1,1,1-trifluoro-3-nitrobut-2-ene is unique due to the presence of both the trifluoromethyl and nitro groups on a butene backbone

Properties

CAS No.

1081822-33-4

Molecular Formula

C4H4F3NO2

Molecular Weight

155.1

Purity

93

Origin of Product

United States

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